1-(pyridin-2-yl)-1H-indole-3-carbaldehyde
Description
Structural Significance of Indole-Pyridine Scaffolds in Organic Chemistry
The indole (B1671886) nucleus is a prominent heterocyclic structure found in numerous natural products and synthetic compounds with a wide range of therapeutic applications. nih.govijpsr.com It is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to various biological targets. nih.gov The indole ring system is composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, and its C3 position is particularly reactive towards electrophilic substitution. nih.gov
Pyridine (B92270) and its derivatives are also fundamental scaffolds in drug design, with many approved drugs containing this nitrogen-bearing heterocycle. researchgate.netnih.govresearchgate.net The fusion of these two important pharmacophores into an indole-pyridine scaffold results in hybrid molecules with novel chemical and biological profiles. rsc.org This combination allows for the exploration of a vast chemical space, leading to the development of compounds with diverse pharmacological activities. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many biological systems.
Overview of Research Directions and Academic Relevance of the Compound
Research on 1-(pyridin-2-yl)-1H-indole-3-carbaldehyde is primarily focused on its synthesis and its utility as a versatile intermediate for creating more complex molecules. Synthetic routes often involve copper-catalyzed N-arylation of indole-3-carbaldehyde with 2-halopyridines. For instance, the synthesis has been achieved using a copper(I) oxide catalyst or through a nucleophilic substitution reaction between the sodium salt of indole-3-carbaldehyde and 2-fluoropyridine. researchgate.net
A significant area of academic interest is the further functionalization of the this compound core. Studies have shown that the C2 position of the indole ring can undergo unexpected arylation reactions in the presence of copper catalysts, leading to the formation of 1,2-diarylindole derivatives. researchgate.net This reactivity opens up avenues for creating a library of polysubstituted indoles, which are valuable for screening for biological activity. The carbaldehyde group at the C3 position is also a key functional handle, readily undergoing reactions such as condensation, oxidation, and reduction to produce a variety of derivatives. researchgate.netekb.eg
Table 1: Key Research Findings on this compound
| Research Area | Key Findings |
| Synthesis | Can be synthesized via copper-catalyzed N-arylation of indole-3-carbaldehyde with 2-halopyridines. researchgate.net |
| Reactivity | Undergoes unexpected C2-arylation in the presence of a copper catalyst. researchgate.net |
| Intermediate | Serves as a key intermediate for the synthesis of polysubstituted indoles. researchgate.net |
| Derivatives | The carbaldehyde group allows for the creation of diverse derivatives through various reactions. researchgate.net |
Comparative Analysis with Related Indole- and Pyridine-Substituted Carbaldehydes (Structural and Mechanistic Insights)
To understand the unique properties of this compound, it is useful to compare it with its parent compounds, indole-3-carbaldehyde and pyridine-2-carbaldehyde, as well as other substituted derivatives.
Structural and Electronic Effects:
The introduction of the pyridin-2-yl group at the N1 position of the indole ring significantly influences the electronic properties of the molecule. The pyridine ring is electron-withdrawing, which can affect the electron density of the indole nucleus. This electronic effect can be transmitted through the sigma bonds (inductive effect) and potentially through space. embibe.com This withdrawal of electron density can impact the reactivity of the indole ring, particularly at the C2 and C3 positions.
In contrast, N-alkyl derivatives of indole-3-carbaldehyde, such as 1-hexylindole-3-carboxaldehyde, would experience an electron-donating inductive effect from the alkyl group, increasing the electron density on the indole ring. researchgate.net
Steric Effects:
The pyridin-2-yl group also introduces steric bulk at the N1 position. rsc.org Steric effects arise from the spatial arrangement of atoms and can influence the conformation and reactivity of a molecule. embibe.comnih.govstackexchange.com The presence of this bulky substituent can hinder the approach of reagents to certain positions on the indole ring, thereby influencing the regioselectivity of reactions. rsc.orgnih.gov For example, the steric hindrance from the N-aryl substituent can affect the yields of N-arylation reactions. rsc.orgnih.gov
Reactivity of the Carbaldehyde Group:
The reactivity of the carbaldehyde group in this compound is a central feature. Like other indole-3-carbaldehydes, this group is a versatile precursor for the synthesis of diverse heterocyclic compounds and biologically active molecules. researchgate.netekb.eg It readily undergoes condensation reactions with various nucleophiles to form Schiff bases, chalcones, and other derivatives. derpharmachemica.comaku.edu.tr The electronic nature of the N1-substituent can modulate the electrophilicity of the carbaldehyde carbon, thereby influencing its reactivity in these transformations. The electron-withdrawing nature of the pyridin-2-yl group would be expected to increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to an unsubstituted indole-3-carbaldehyde.
Table 2: Comparative Properties of Related Carbaldehydes
| Compound | N1-Substituent | Electronic Effect of N1-Substituent | Expected Impact on Carbaldehyde Reactivity |
| Indole-3-carbaldehyde | -H | Neutral | Baseline reactivity |
| This compound | pyridin-2-yl | Electron-withdrawing | Increased electrophilicity |
| 1-Hexylindole-3-carbaldehyde | -Hexyl | Electron-donating | Decreased electrophilicity |
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-2-ylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-10-11-9-16(14-7-3-4-8-15-14)13-6-2-1-5-12(11)13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOFNACVRMTGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=CC=N3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Pyridin 2 Yl 1h Indole 3 Carbaldehyde and Congeneric Structures
Strategic Construction of the Indole-3-carbaldehyde Core
The indole-3-carbaldehyde scaffold is a crucial intermediate in the synthesis of the target molecule. Its preparation can be achieved through several formylation protocols, with the Vilsmeier-Haack reaction being a prominent method.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is a chloromethyleniminium salt, generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl3). ijpcbs.comwikipedia.org This electrophilic species then attacks the electron-rich C3 position of the indole (B1671886) ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the desired aldehyde. wikipedia.org
The Vilsmeier-Haack formylation is considered a convenient method for preparing indole-3-carbaldehyde due to its simplicity, high purity of the product, and nearly quantitative yields. ekb.eg A typical experimental procedure involves the dropwise addition of phosphorus oxychloride to a stirred solution of dimethylformamide at low temperatures, followed by the addition of the indole substrate. nih.gov The reaction mixture is then stirred at a slightly elevated temperature before being quenched with ice and neutralized. nih.gov
Recent advancements have led to the development of a catalytic version of the Vilsmeier-Haack reaction. orgsyn.org This modified protocol utilizes a phosphine oxide catalyst in a P(III)/P(V)=O cycle, offering milder reaction conditions. orgsyn.org This catalytic approach has been successfully applied to the late-stage formylation of complex indole derivatives. orgsyn.org
| Vilsmeier-Haack Protocol | Reagents | Key Features | Reference |
| Classical | Indole, POCl3, DMF | Simple, high yield, high purity product. ekb.eg | ekb.eg |
| Experimental Example | 2,6-bis(N-indolyl)pyridine, POCl3, DMF | Reaction at 0°C to 35°C, quenched with ice and NaOH. nih.gov | nih.gov |
| Catalytic | Indole, Amide, Phosphine oxide catalyst, DEBM, PhSiH3 | Mild conditions, suitable for late-stage formylation. orgsyn.org | orgsyn.org |
While the Vilsmeier-Haack reaction is prevalent, other methods for the formylation of indoles and the construction of the indole-3-carbaldehyde core exist. These alternatives can offer advantages in terms of milder conditions, different substrate scopes, or avoidance of hazardous reagents.
One notable alternative involves the use of trimethyl orthoformate as the carbonyl source with a boron trifluoride diethyl etherate catalyst. semanticscholar.org Other approaches have utilized N-methylaniline in the presence of a ruthenium(III) chloride catalyst, or ammonium acetate in dimethylsulfoxide (DMSO) with water. researchgate.net Copper-catalyzed formylations using tetramethylethylenediamine (TMEDA) or DMSO as the carbon source have also been reported. researchgate.net Furthermore, metal-free formylation of indoles in DMSO and water promoted by ammonium has been achieved. researchgate.net
Historically, methods such as the Reimer-Tiemann and Grignard reactions were used for the direct formylation of indole. ekb.eg The oxidation of 3-methylindole (skatole) with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) also yields indole-3-carbaldehyde. researchgate.net
| Alternative Method | Reagents/Catalyst | Key Features | Reference |
| Boron-Catalyzed Formylation | Trimethyl orthoformate, Boron trifluoride diethyl etherate | Practical and efficient for indoles and their derivatives. semanticscholar.org | semanticscholar.org |
| Ruthenium-Catalyzed Oxidation | N-methylaniline, Ruthenium(III) chloride | C3-selective formylation. researchgate.net | researchgate.net |
| Ammonium-Promoted Formylation | Ammonium acetate, DMSO, Water | Metal-free approach. researchgate.net | researchgate.net |
| Copper-Catalyzed Formylation | TMEDA or DMSO, CuCl | Uses atmospheric oxygen as an oxidant. researchgate.net | researchgate.net |
| Oxidation of Skatole | 3-methylindole (skatole), DDQ | Direct conversion of the methyl group to an aldehyde. researchgate.net | researchgate.net |
Regioselective Introduction of the Pyridin-2-yl Moiety at the Indole N1-Position
The introduction of the pyridin-2-yl group at the N1-position of the indole ring is a key step in the synthesis of the target compound. This is typically achieved through cross-coupling reactions, with palladium-catalyzed methods being particularly prominent.
Palladium-catalyzed N-arylation, a type of Buchwald-Hartwig amination, is a powerful tool for forming C-N bonds and is well-suited for the coupling of indoles with aryl halides. nih.govorganic-chemistry.org These reactions typically involve a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base. organic-chemistry.org The choice of ligand and base is crucial for achieving high efficiency and minimizing side reactions such as C-arylation. organic-chemistry.org
For the synthesis of 1-(pyridin-2-yl)-1H-indole derivatives, this methodology would involve the coupling of an indole substrate with a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine). The reaction conditions are generally milder than traditional methods like the Ullmann condensation. organic-chemistry.org Solvents such as toluene and dioxane are commonly used for these transformations. organic-chemistry.org
| Catalyst System | Ligand Type | Base | Substrates | Reference |
| Pd2(dba)3 | Bulky, electron-rich phosphines | NaOt-Bu or K3PO4 | Indoles and aryl iodides, bromides, chlorides, triflates. organic-chemistry.org | organic-chemistry.org |
| Pd(II) chloride | Not specified | Not specified | N-aryl-2-aminopyridines and internal alkynes. acs.org | acs.org |
While palladium catalysis is widely used, other transition metals can also mediate the N-arylation of indoles. Nickel and copper-catalyzed reactions represent important alternatives. nih.gov
Nickel-catalyzed N-arylation can be achieved through various approaches, including the decarbonylation of N-acyl indoles. nih.gov Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical method that has seen significant improvements through the development of new ligand systems. These reactions typically require higher temperatures than their palladium-catalyzed counterparts.
Over the last two decades, significant progress has been made in the transition-metal-catalyzed C-H functionalization of indoles, which includes arylation, alkenylation, and amidation, utilizing various transition-metal catalysts.
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. organic-chemistry.org
For the synthesis of 1-(pyridin-2-yl)-1H-indole-3-carbaldehyde, a one-pot strategy could potentially combine the N-pyridylation of indole with the subsequent C3-formylation. A patent describes a one-pot synthesis of indole-3-carboxaldehyde (B46971) compounds through a cyclization reaction involving a Vilsmeier reagent. google.com While not specific to the N-pyridylated target, it highlights the feasibility of one-pot approaches in indole chemistry.
A palladium-catalyzed one-pot procedure has been reported for the synthesis of N-arylated indoles, which involves the cyclization of 2-bromophenethylamines followed by N-arylation using the same catalytic system. nih.gov Another similar approach involves the reaction of alkynes with ammonia to form an indole intermediate, which is then N-arylated in the same pot. nih.gov These examples demonstrate the potential for developing a streamlined one-pot synthesis for this compound.
Reaction Condition Optimization and Yield Enhancement Studies
The synthesis of this compound and its analogs involves two critical transformations: the N-arylation of the indole nucleus with a pyridine (B92270) moiety and the subsequent C3-formylation of the resulting N-arylindole. Optimization of reaction conditions for each of these steps is paramount to achieving high yields and purity. Due to the limited availability of specific optimization studies for this compound, this section will focus on the optimization of these key synthetic steps for congeneric structures, providing a foundational understanding for enhancing the yield of the target compound.
Optimization of N-Arylation of Indole
The formation of the N-aryl bond between indole and a pyridine ring is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. acsgcipr.org The optimization of this reaction for the coupling of indoles with heteroaryl halides, such as 2-halopyridines, often involves screening various palladium catalysts, phosphine ligands, and bases.
A study on the Buchwald-Hartwig amination of aryl halides demonstrated the importance of the ligand and reaction solvent. While traditional solvents like toluene and 1,4-dioxane are common, the use of vegetable oils and related lipids has been explored as a more sustainable option. acs.org For instance, the coupling of indole with 3,5-bis(trifluoromethyl)phenyl bromide using a palladium catalyst resulted in a 91% yield, showcasing the efficiency of the optimized conditions. acs.org
Nickel-catalyzed Buchwald-Hartwig amination has also emerged as a viable alternative. A study on the amination of pyrimidin-2-yl tosylates with indole achieved good yields using Ni(dppp)Cl2 as the catalyst. researchgate.net This highlights the potential for using less expensive nickel catalysts for the synthesis of N-heteroarylindoles.
The following table summarizes the optimization of Buchwald-Hartwig amination for the synthesis of N-arylindoles with different aryl halides.
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Aryl Bromide | Pd(OAc)2/RuPhos | NaOtBu | Toluene | 100 | 12 | >95 |
| 2 | Aryl Chloride | Pd2(dba)3/XPhos | K3PO4 | t-BuOH | 110 | 24 | 85-95 |
| 3 | Aryl Tosylate | Ni(dppp)Cl2 | K2CO3 | Dioxane | 120 | 18 | 70-85 |
| 4 | Aryl Triflate | Pd(dba)2/SPhos | Cs2CO3 | Toluene | 80 | 16 | 90-98 |
Ullmann Condensation:
The Ullmann condensation is a classical method for N-arylation, typically employing a copper catalyst. sci-hub.se Optimization of the Ullmann reaction for coupling indoles with 2-halopyridines often focuses on the copper source, the presence of ligands, the base, and the reaction medium.
Recent advancements have focused on developing milder reaction conditions and employing more environmentally benign solvents. For example, the CuI-catalyzed Ullmann amine cross-coupling has been successfully performed in deep eutectic solvents, which act as both the solvent and a promoter for the reaction, eliminating the need for additional ligands. researchgate.net
The table below illustrates the effect of different parameters on the yield of N-arylindoles in Ullmann-type reactions.
| Entry | Aryl Halide | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Aryl Iodide | CuI | None | K2CO3 | Pyridine | 150 | 60-75 |
| 2 | Aryl Bromide | Cu(I) oxide | 1,10-Phenanthroline | Cs2CO3 | DMF | 130 | 75-90 |
| 3 | Aryl Iodide | CuI | None | K2CO3 | Deep Eutectic Solvent | 100 | 85-98 |
| 4 | Aryl Bromide | Cu nanoparticles | None | Cs2CO3 | DMF | 120 | 65-92 |
Optimization of Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgijpcbs.comchemistrysteps.comjk-sci.com The reaction typically employs a Vilsmeier reagent, which is formed in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl3).
The optimization of the Vilsmeier-Haack reaction for 1-arylindoles focuses on several key parameters:
Stoichiometry of the Vilsmeier Reagent: The molar ratio of the N-arylindole to the Vilsmeier reagent can significantly impact the yield and the formation of byproducts. An excess of the reagent is often used to ensure complete conversion.
Reaction Temperature: The formylation of indoles is typically carried out at low temperatures (0-10 °C) to control the exothermic reaction and minimize side reactions. However, for less reactive substrates, higher temperatures may be required.
Solvent: The reaction is often carried out using an excess of DMF, which serves as both a reagent and a solvent. In some cases, other inert solvents like dichloromethane or 1,2-dichloroethane are used.
Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. Careful addition of the reaction mixture to ice-water followed by basification is necessary to obtain the final aldehyde product.
A study on the metal-free selective aryl C-H formylation using DMSO as the formyl source provides insights into alternative formylation strategies. While not a traditional Vilsmeier-Haack reaction, the optimization of conditions in this study, such as temperature and reaction time, is relevant for yield enhancement in formylation reactions. ias.ac.in
The following table presents a general overview of the optimization of the Vilsmeier-Haack reaction for indole derivatives.
| Entry | Substrate | Formylating Agent (Molar Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Indole | POCl3/DMF (1.2) | DMF | 0-5 | 2 | >90 |
| 2 | 2-Methylindole | POCl3/DMF (1.5) | CH2Cl2 | 0 | 3 | 85-95 |
| 3 | 5-Methoxyindole | POCl3/DMF (1.1) | DMF | 0-10 | 1.5 | >95 |
| 4 | 1-Phenylindole | POCl3/DMF (2.0) | 1,2-Dichloroethane | 25 | 4 | 70-80 |
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions and improving yields. nih.govacs.orgresearchgate.netnih.govmdpi.com For both the N-arylation and the Vilsmeier-Haack formylation steps, microwave-assisted synthesis can offer significant advantages over conventional heating methods. The rapid and uniform heating provided by microwaves can lead to shorter reaction times, reduced side product formation, and consequently, enhanced yields. Optimization studies for microwave-assisted synthesis typically involve adjusting the irradiation power, temperature, and reaction time to achieve the best results.
Chemical Reactivity and Strategic Derivatization of 1 Pyridin 2 Yl 1h Indole 3 Carbaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group at the C3-position of the indole (B1671886) ring is a primary site for various chemical modifications, including oxidation, reduction, and condensation reactions.
Oxidative Transformations to Carboxylic Acids
The aldehyde functional group in 1-(pyridin-2-yl)-1H-indole-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 1-(pyridin-2-yl)-1H-indole-3-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. While specific studies on this particular molecule are not prevalent, the oxidation of indole-3-carbaldehydes is a well-established process. Aldehyde oxidases, which are molybdenum-containing enzymes, are known to catalyze the conversion of aldehydes to their corresponding carboxylic acids. nih.gov For instance, in Arabidopsis, aldehyde oxidases are involved in the biosynthesis of indole-3-carboxylic acid derivatives from indole-3-carbaldehyde. nih.gov
Standard laboratory oxidizing agents can also be employed for this conversion. The choice of reagent would depend on the desired reaction conditions and the tolerance of other functional groups in the molecule.
Table 1: Potential Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids
| Oxidizing Agent | Typical Reaction Conditions |
| Potassium permanganate (B83412) (KMnO4) | Basic, aqueous solution, followed by acidification |
| Jones reagent (CrO3 in H2SO4/acetone) | Acidic, acetone |
| Tollens' reagent ([Ag(NH3)2]+) | Basic, aqueous ammonia |
| Sodium chlorite (B76162) (NaClO2) | Mildly acidic, often with a chlorine scavenger |
Reductive Pathways to Alcohols
The aldehyde group of this compound can be reduced to a primary alcohol, [1-(pyridin-2-yl)-1H-indol-3-yl]methanol. This is a common and high-yielding transformation in organic chemistry. A variety of reducing agents can accomplish this, with sodium borohydride (B1222165) (NaBH4) being a frequently used reagent due to its mildness and selectivity for aldehydes and ketones. rsc.org
More advanced catalytic methods, such as hydroboration reactions catalyzed by transition metal complexes, also provide efficient pathways for the reduction of aldehydes to alcohols under mild conditions. mdpi.com For example, cobalt-pincer complexes have been shown to catalyze the reduction of a wide range of aldehydes with pinacolborane. mdpi.com The reduction of carboxylic acids to alcohols can also be achieved through manganese(I)-catalyzed hydrosilylation. nih.gov
Table 2: Common Reducing Agents for the Conversion of Aldehydes to Alcohols
| Reducing Agent | Typical Solvent(s) | Key Features |
| Sodium borohydride (NaBH4) | Methanol, Ethanol | Mild, selective for aldehydes and ketones |
| Lithium aluminum hydride (LiAlH4) | Diethyl ether, Tetrahydrofuran | Powerful, reduces most carbonyl functional groups |
| Catalytic Hydrogenation (H2/catalyst) | Ethanol, Ethyl acetate | Requires a metal catalyst (e.g., Pd, Pt, Ni) |
| Pinacolborane with a catalyst | Various organic solvents | Mild conditions, high functional group tolerance |
Condensation Reactions with Nucleophiles (e.g., Knoevenagel, Schiff Base Formation)
The electrophilic carbon atom of the aldehyde group in this compound readily reacts with various nucleophiles. These condensation reactions are pivotal for extending the molecular framework.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), typically in the presence of a weak base like piperidine. wikipedia.orgacgpubs.org This reaction with indole-3-carbaldehyde and its derivatives leads to the formation of α,β-unsaturated compounds. acgpubs.orgacgpubs.orgresearchgate.net The products of these reactions are often valuable intermediates in the synthesis of more complex heterocyclic systems. researchgate.net
Schiff Base Formation: The aldehyde can react with primary amines to form imines, also known as Schiff bases. dergipark.org.trnih.gov This reaction is fundamental in medicinal and pharmaceutical chemistry, as Schiff bases and their metal complexes exhibit a wide range of biological activities. dergipark.org.trnih.govnih.govnveo.orgresearchgate.net The formation of Schiff bases from indole-3-carboxaldehyde (B46971) with various amino acids and aminophenols has been reported. nih.govresearchgate.net Similarly, pyridine-2-aldehyde readily undergoes condensation with primary amines to yield Schiff bases. dergipark.org.tr
Functionalization Reactions at the Indole Nucleus
The indole ring system in this compound is susceptible to various functionalization reactions, allowing for modifications that can significantly alter the molecule's properties.
Electrophilic Substitution Processes (e.g., Halogenation)
The indole nucleus is an electron-rich aromatic system and is prone to electrophilic substitution. beilstein-journals.org While the C3 position is the most nucleophilic and typically the primary site of electrophilic attack in unsubstituted indoles, this position is occupied by the aldehyde group in the target molecule. acgpubs.org Therefore, electrophilic substitution would be directed to other positions on the indole ring.
Halogenation is a common electrophilic substitution reaction. The halogenation of indoles can be achieved with various reagents. For instance, bromination of indole derivatives can occur at the most electrophilic site. frontiersin.org The presence of an electron-withdrawing group at the C3 position, such as the carbaldehyde, would deactivate the indole ring towards electrophilic attack but would likely direct substitution to the C5 or C6 position of the benzene (B151609) portion of the indole nucleus. The halogenation of pyridines typically requires harsh conditions due to the electron-deficient nature of the pyridine (B92270) ring, with substitution generally occurring at the 3-position. chemrxiv.orgnih.gov
Table 3: Potential Halogenating Agents for Indole Derivatives
| Halogenating Agent | Halogen Introduced | Typical Conditions |
| N-Bromosuccinimide (NBS) | Bromine | Aprotic solvents (e.g., CCl4, CH2Cl2), often with a radical initiator |
| N-Chlorosuccinimide (NCS) | Chlorine | Similar to NBS |
| Iodine (I2) | Iodine | Often in the presence of an oxidizing agent or a Lewis acid |
C-H Activation Strategies for Selective Functionalization
Modern synthetic methods increasingly rely on C-H activation strategies for the direct and selective functionalization of C-H bonds, which are ubiquitous in organic molecules. beilstein-journals.orgrsc.org Both the indole and pyridine rings in this compound possess multiple C-H bonds that could be targeted for functionalization.
Transition metal catalysis is a powerful tool for C-H activation. beilstein-journals.org Palladium-catalyzed C-H functionalization, for example, has been used for the arylation of indole derivatives. nih.gov For the pyridine ring, various transition metals have been employed to catalyze C-H alkylation, arylation, and other transformations. beilstein-journals.org The directing ability of the nitrogen atom in the pyridine ring and the potential for coordination to a metal center can be exploited to achieve regioselective functionalization. The specific position of C-H activation would depend on the catalyst system and the directing groups present in the molecule.
Chemical Modifications of the Pyridine Ring
The pyridine ring in this compound presents a unique challenge and opportunity for chemical modification. Pyridine is an electron-deficient heterocycle, which makes it resistant to electrophilic substitution but susceptible to nucleophilic attack. The direct and selective functionalization of pyridine rings is often complex due to the deactivating effect of the nitrogen atom and its tendency to coordinate with metal catalysts rsc.org.
Despite these challenges, several strategies applicable to pyridine derivatives could potentially be employed to modify the pyridine moiety in this specific compound. Research into the direct C-H functionalization of pyridines has advanced, offering pathways to introduce new substituents rsc.org. Potential modifications, based on general pyridine chemistry, could include:
Nucleophilic Aromatic Substitution (SNAr): If the pyridine ring were substituted with a good leaving group (e.g., a halogen) at the 4- or 6-positions, it would be susceptible to substitution by various nucleophiles.
Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. This transformation alters the electronic properties of the ring, facilitating both electrophilic substitution at the 4-position and nucleophilic substitution at the 2- and 6-positions.
Dearomatization: Modern synthetic methods allow for the nucleophilic dearomatization of pyridines to generate three-dimensional saturated or partially saturated nitrogen heterocycles, such as dihydropyridines or piperidines. nih.gov These reactions often employ metal hydrides or organometallic reagents. nih.gov
While specific documented examples of these modifications on this compound are not extensively reported in the provided literature, the general reactivity of pyridines suggests these pathways are chemically feasible.
| Potential Pyridine Ring Modification | Reagent/Catalyst Type | Expected Product Type | Rationale |
| C-H Functionalization | Transition Metal Catalysts (e.g., Pd, Rh, Ir) | Substituted Pyridine Derivatives | Direct introduction of aryl, alkyl, or other functional groups onto the pyridine ring. rsc.org |
| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine-N-oxide Derivative | Activates the ring for subsequent functionalization. |
| Nucleophilic Dearomatization | Hydride sources (e.g., NaBH4), Organometallics | Dihydropyridine or Piperidine Derivatives | Access to saturated heterocyclic cores from the aromatic precursor. nih.gov |
Application as a Key Intermediate in Heterocyclic Synthesis
The true synthetic utility of this compound is most prominently demonstrated by its use as a key intermediate in the construction of diverse and complex heterocyclic systems. The aldehyde group at the C3-position of the indole is the primary site of reactivity, serving as an electrophilic handle for a wide array of condensation and cyclization reactions. researchgate.netekb.eg
Synthesis of Quinazolinones: A significant application is in the synthesis of indolylquinazolinones. The reaction of this compound with anthranilamide derivatives proceeds via an initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the stable 2-(1-(pyridin-2-yl)-1H-indol-3-yl)quinazolin-4(3H)-one scaffold. nih.gov This reaction provides a straightforward entry into a class of compounds with recognized biological activities. nih.gov
Formation of Schiff Bases and Semicarbazones: The aldehyde functionality readily reacts with primary amines to form Schiff bases (imines). These products can be valuable as ligands in coordination chemistry or as intermediates for further transformations. wikipedia.org Similarly, reaction with semicarbazide (B1199961) hydrochloride yields the corresponding semicarbazone. csic.es The synthesis of indole-3-carbaldehyde semicarbazone derivatives has been explored for developing new antibacterial agents. csic.es
Building Blocks for Fused Heterocycles: The compound serves as a precursor for building more elaborate fused heterocyclic systems. For instance, indole-3-carbaldehydes, in general, react with compounds containing active methylene groups, such as cyanothioacetamide, in multi-step sequences to generate highly functionalized pyridine and thieno[2,3-b]pyridine (B153569) systems. researchgate.net This highlights the potential of the aldehyde group to participate in cascade reactions that construct multiple rings in a single synthetic program. The reaction with cyanothioacetamide, for example, can lead to the formation of potassium 6-amino-4-(1H-indol-3-yl)-3,5-dicyanopyridine-2-thiolate, a versatile intermediate in its own right. researchgate.net
| Reactant | Reaction Type | Resulting Heterocyclic System | Reference |
| Anthranilamide | Condensation/Cyclization | Quinazolinone | nih.gov |
| Primary Amines | Condensation | Schiff Base (Imine) | wikipedia.org |
| Semicarbazide | Condensation | Semicarbazone | csic.es |
| Cyanothioacetamide | Condensation/Cyclization | Substituted Pyridine/Thieno[2,3-b]pyridine | researchgate.net |
Comprehensive Spectroscopic and Crystallographic Characterization of 1 Pyridin 2 Yl 1h Indole 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural map can be assembled.
The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. In 1-(pyridin-2-yl)-1H-indole-3-carbaldehyde, the spectrum is expected to show distinct signals for the aldehyde proton, as well as the protons on the indole (B1671886) and pyridine (B92270) rings.
The most downfield signal is anticipated to be the aldehyde proton (-CHO), typically appearing as a singlet in the range of δ 9.9–10.1 ppm due to the strong deshielding effect of the carbonyl group. rsc.orgrsc.org The protons on the indole ring will exhibit characteristic shifts. The H2 proton is expected to be a singlet around δ 8.3–8.5 ppm. The protons on the benzo portion of the indole ring (H4, H5, H6, H7) generally appear in the aromatic region of δ 7.2–8.4 ppm. rsc.org
The protons of the 2-substituted pyridine ring will also resonate in the aromatic region. The H6' proton, being adjacent to the nitrogen, is expected to be the most downfield of the pyridine protons, likely appearing around δ 8.5-8.7 ppm as a doublet. The remaining pyridine protons (H3', H4', H5') would be found between δ 7.3 and δ 8.0 ppm, with their exact shifts and multiplicities depending on their coupling with adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CHO | 9.9 - 10.1 | Singlet (s) |
| H2 | 8.3 - 8.5 | Singlet (s) |
| H4 | 8.3 - 8.4 | Multiplet (m) |
| H5, H6, H7 | 7.2 - 7.5 | Multiplet (m) |
| H3' | 7.8 - 8.0 | Doublet (d) |
| H4' | 7.3 - 7.5 | Triplet (t) |
| H5' | 7.9 - 8.1 | Triplet (t) |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, a total of 14 distinct carbon signals are expected.
The most downfield signal will correspond to the aldehyde carbonyl carbon (C=O), anticipated in the region of δ 184–186 ppm. rsc.org The carbons of the pyridine ring are expected between δ 110 and δ 150 ppm, with the carbon adjacent to the nitrogen (C2') and the carbon at the 6-position (C6') showing the most downfield shifts in this group. The carbons of the indole ring will also resonate in the aromatic region, with C3 (bearing the aldehyde) and the bridgehead carbons (C3a and C7a) having characteristic shifts. The attachment of the electron-withdrawing pyridine ring to the indole nitrogen is expected to influence the chemical shifts of the indole carbons compared to unsubstituted indole-3-carbaldehyde. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CHO | 184 - 186 |
| C2 | 138 - 140 |
| C3 | 118 - 120 |
| C3a | 137 - 138 |
| C4 | 124 - 126 |
| C5 | 123 - 124 |
| C6 | 121 - 123 |
| C7 | 110 - 112 |
| C7a | 125 - 127 |
| C2' | 149 - 151 |
| C3' | 120 - 122 |
| C4' | 138 - 140 |
| C5' | 113 - 115 |
While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for unambiguously assigning all signals and confirming the molecular structure. nih.gov
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be crucial for identifying adjacent protons within the indole's benzene (B151609) ring and for tracing the connectivity of the protons around the pyridine ring (e.g., H3' to H4' to H5' to H6'). emerypharma.com
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃). emerypharma.com
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is arguably the most powerful tool for this molecule, as it would establish key long-range connectivities. For instance, it would show a correlation from the aldehyde proton to C3 of the indole ring, and from the indole H2 proton to C3 and C3a. Crucially, it would also show correlations between the pyridine protons (H3') and the indole carbons (like C7a), confirming the C-N bond between the two heterocyclic systems. ipb.pt
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. A NOESY or ROESY spectrum could show through-space correlations between protons on the pyridine ring and protons on the indole ring, helping to define the preferred conformation and spatial orientation of the two rings relative to each other. ipb.pt
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum is particularly useful for identifying polar functional groups. For this compound, several key absorption bands are expected. The most prominent and easily identifiable peak would be the strong C=O stretching vibration of the aldehyde group, anticipated in the range of 1650–1680 cm⁻¹. The exact position is influenced by conjugation with the indole ring.
The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The region between 1450 and 1620 cm⁻¹ will contain multiple bands corresponding to the C=C and C=N stretching vibrations of the aromatic indole and pyridine rings. C-N stretching vibrations are also expected in the fingerprint region. The out-of-plane C-H bending vibrations for the substituted aromatic rings would appear below 900 cm⁻¹. researchgate.net
Table 3: Predicted FT-IR Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aldehyde C=O Stretch | 1650 - 1680 | Strong |
| Aromatic C=C/C=N Stretch | 1450 - 1620 | Medium-Strong |
| C-N Stretch | 1300 - 1350 | Medium |
Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to the polarizability of bonds rather than the change in dipole moment. Non-polar bonds often give strong Raman signals. The Raman spectrum of this molecule would be dominated by vibrations of the aromatic rings. mdpi.com
Characteristic indole ring breathing modes are expected to produce strong peaks, notably around 760 cm⁻¹ and 1010 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations of the rings would also be prominent in the 1400-1600 cm⁻¹ region. While the aldehyde C=O stretch is very strong in the IR spectrum, it is typically weaker in the Raman spectrum. The symmetric vibrations of the aromatic systems are generally strong in Raman spectra and would provide a characteristic fingerprint for the molecule. nih.govacs.org
Table 4: Predicted Raman Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Strong |
| Indole Ring Breathing (out-of-phase) | ~1010 | Strong |
| Indole Ring Breathing (in-phase) | ~760 | Strong |
| Aldehyde C=O Stretch | 1650 - 1680 | Weak-Medium |
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy
Specific UV-Vis electronic absorption data for this compound, including absorption maxima (λmax) and molar absorptivity coefficients, are not available in the reviewed literature.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Detailed mass spectrometry and high-resolution mass spectrometry data, including specific m/z values for the molecular ion and characteristic fragment ions of this compound, have not been publicly reported.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available.
Advanced Computational and Theoretical Studies on 1 Pyridin 2 Yl 1h Indole 3 Carbaldehyde
Quantum Chemical Investigations
Quantum chemical investigations utilize the principles of quantum mechanics to compute the properties of molecules. These methods can predict molecular geometries, vibrational frequencies, electronic structures, and reactivity, offering a detailed understanding that complements experimental data.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For 1-(pyridin-2-yl)-1H-indole-3-carbaldehyde, DFT calculations, often using functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. This calculation provides key structural parameters such as bond lengths, bond angles, and dihedral angles. The optimized geometry represents the molecule's minimum energy conformation.
Following optimization, a vibrational frequency analysis is performed at the same level of theory. asrjetsjournal.org This calculation predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These theoretical spectra are crucial for interpreting experimental spectroscopic data and confirming the molecular structure. For instance, the analysis would identify characteristic vibrational modes for the C=O stretch of the carbaldehyde group, the C-N stretching modes of the pyridine (B92270) ring, and the N-H vibrations of the indole (B1671886) ring.
Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (aldehyde) | ~1.22 Å |
| C-N (indole) | ~1.38 Å | |
| C-N (pyridine) | ~1.34 Å | |
| C-C (inter-ring) | ~1.47 Å | |
| Bond Angle | C-C-H (aldehyde) | ~120.5° |
| C-N-C (pyridine) | ~117.0° | |
| C-N-C (indole) | ~109.0° | |
| Dihedral Angle | Indole-Pyridine | ~30-40° |
Note: This table contains typical, illustrative values. Actual calculated values would depend on the specific DFT functional and basis set used.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small energy gap suggests high chemical reactivity and polarizability. For this compound, the spatial distribution of the HOMO and LUMO would likely show delocalization across the π-conjugated system of the indole and pyridine rings. The HOMO is often localized on the electron-rich indole ring, while the LUMO may be distributed over the electron-accepting pyridine and carbaldehyde groups. This distribution is crucial for understanding intramolecular charge transfer. Furthermore, the HOMO-LUMO gap is used to predict the energy of the lowest-energy electronic transition, which corresponds to the absorption of light in the UV-visible spectrum (π → π* transitions). libretexts.orglibretexts.org
Table 2: Illustrative Electronic Properties Calculated from FMO Analysis
| Parameter | Symbol | Illustrative Value |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.5 eV |
| HOMO-LUMO Energy Gap | ΔE | 3.7 eV |
| Ionization Potential | I ≈ -EHOMO | 6.2 eV |
| Electron Affinity | A ≈ -ELUMO | 2.5 eV |
| Global Hardness | η = (I - A) / 2 | 1.85 eV |
| Electronegativity | χ = (I + A) / 2 | 4.35 eV |
Note: These values are for illustrative purposes to show the types of data generated from such an analysis.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. asrjetsjournal.org It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. The MEP map visually identifies the electron-rich and electron-poor regions of a molecule.
For this compound, the MEP analysis would reveal:
Negative Regions (Red/Yellow): These are electron-rich areas, indicating sites susceptible to electrophilic attack. Such regions would be expected around the oxygen atom of the carbaldehyde group and the nitrogen atom of the pyridine ring due to the presence of lone pairs.
Positive Regions (Blue): These are electron-deficient areas, indicating sites prone to nucleophilic attack. The hydrogen atom of the indole N-H group and the carbon atom of the carbonyl group would likely show positive potential. This analysis provides a qualitative prediction of how the molecule will interact with other reagents.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. mpg.de It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of intramolecular charge transfer and delocalization. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.
In this compound, NBO analysis would be used to study:
Hyperconjugative interactions: For example, the delocalization of electron density from π orbitals of the aromatic rings to adjacent σ* anti-bonding orbitals.
Intramolecular charge transfer: The analysis would quantify the charge transfer from the electron-donating indole moiety to the electron-withdrawing pyridine and carbaldehyde groups. These interactions are key to understanding the molecule's stability and electronic properties.
Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N (Pyridine) | π* (C-C, Indole) | ~5.5 |
| π (C-C, Indole) | π* (C=O, Aldehyde) | ~18.2 |
| π (C-C, Indole) | π* (C-N, Pyridine) | ~20.1 |
| LP(1) O (Aldehyde) | σ* (C-C) | ~2.3 |
Note: This table provides hypothetical examples of donor-acceptor interactions and their stabilization energies that NBO analysis would reveal.
While MEP provides a qualitative view of reactivity, Fukui functional analysis offers a quantitative measure. researchgate.net Derived from DFT, Fukui functions (f(r)) identify which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack.
The analysis involves calculating three main indices for each atom:
f+(r): Predicts the site for nucleophilic attack (where an electron is accepted).
f-(r): Predicts the site for electrophilic attack (where an electron is donated).
f0(r): Predicts the site for radical attack.
For this compound, this analysis would pinpoint specific atoms within the indole, pyridine, and carbaldehyde groups that are most reactive, providing a more refined prediction of its chemical behavior than MEP alone.
Vibrational Energy Distribution Analysis (VEDA)
While DFT calculations provide vibrational frequencies, assigning these frequencies to specific molecular motions can be complex, as many modes are combinations of several types of vibrations. Vibrational Energy Distribution Analysis (VEDA) is a computational tool used to provide a quantitative assignment of these vibrational modes. nih.gov VEDA calculates the percentage contribution of each defined internal coordinate (like bond stretching, angle bending, or torsion) to a particular normal mode vibration. researchgate.net
For this compound, VEDA would be used to:
Confirm the assignment of characteristic frequencies, such as the C=O stretch, N-H stretch, and aromatic ring breathing modes.
Understand the extent of vibrational coupling between the indole, pyridine, and carbaldehyde moieties.
This detailed analysis is crucial for a precise interpretation of the experimental IR and Raman spectra of the compound.
Table 4: Illustrative VEDA Contribution for a Selected Vibrational Mode
| Calculated Frequency (cm-1) | Assignment and VEDA Contribution (%) |
| ~1680 | ν(C=O) (85%), δ(CCH) (10%) |
| ~1590 | ν(C=C)pyridine (60%), ν(C=N)pyridine (25%) |
| ~1350 | ν(C-N)indole (45%), δ(CCH)indole (30%) |
| ~1010 | Ring Breathingpyridine (70%), δ(CCH) (15%) |
Note: This table illustrates how VEDA quantifies the contribution of different internal motions (ν = stretching, δ = bending) to a calculated vibrational frequency.
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping
A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the Hirshfeld surface analysis of this compound. This advanced computational technique, crucial for visualizing and quantifying intermolecular interactions within a crystal lattice, requires precise crystallographic data, typically in the form of a Crystallographic Information File (CIF), which is not publicly available for this specific compound.
Hirshfeld surface analysis is a powerful tool in crystal engineering and materials science. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This partitioning allows for the generation of a unique surface for each molecule within a crystal.
Several key graphical plots are derived from this analysis to detail the intermolecular interactions:
dnorm Surface: This surface is mapped with the normalized contact distance, which is based on the distances of any surface point to the nearest nucleus inside (di) and outside (de) the surface, and the van der Waals (vdW) radii of the respective atoms. Negative dnorm values, typically highlighted in red, indicate intermolecular contacts shorter than the vdW radii, signifying strong interactions like hydrogen bonds. Positive values, shown in blue, represent contacts longer than the vdW radii, while white areas denote contacts around the vdW separation.
Without the foundational crystallographic data for this compound, a detailed analysis of its intermolecular interaction mapping via Hirshfeld surface analysis cannot be performed. The generation of dnorm surfaces and 2D fingerprint plots, along with the subsequent quantitative breakdown of intermolecular contacts, is entirely contingent on the availability of an experimentally determined crystal structure.
Should the crystal structure of this compound be determined and published in the future, a thorough Hirshfeld surface analysis would provide invaluable insights into its solid-state architecture and the nature of the forces governing its molecular packing.
Coordination Chemistry and Supramolecular Interactions of 1 Pyridin 2 Yl 1h Indole 3 Carbaldehyde
Exploration of Ligand Properties and Coordination Modes
1-(pyridin-2-yl)-1H-indole-3-carbaldehyde possesses a versatile array of functional groups that define its properties as a ligand in coordination chemistry. The pyridine (B92270) moiety, with its nitrogen atom containing a lone pair of electrons, is a well-established Lewis base capable of coordinating to a wide range of metal centers. wikipedia.org The nature of the pyridine-metal bond is typically a sigma-donation from the nitrogen to an empty orbital on the metal. Pyridine is generally considered an intermediate ligand in the context of Hard and Soft Acids and Bases (HSAB) theory and a weak π-acceptor. wikipedia.org
The indole (B1671886) ring itself can participate in coordination, although its N-H group is less basic than the pyridine nitrogen. Deprotonation of the indole nitrogen can lead to the formation of anionic ligands that bind to metal ions. nih.gov Furthermore, the π-system of the indole ring can engage in π-metal interactions, particularly with electron-rich transition metals. wikipedia.org
The carbaldehyde group at the 3-position of the indole ring introduces an additional potential coordination site through its oxygen atom. The lone pairs on the carbonyl oxygen can donate to a metal center, allowing the ligand to act in a monodentate or bidentate fashion. In a bidentate mode, the ligand could chelate to a metal ion using the pyridine nitrogen and the carbonyl oxygen, forming a stable five-membered ring. This bidentate N,O-coordination is a common motif for ligands with a similar arrangement of donor atoms.
Formation of Metal Complexes with Transition Elements
The ligand this compound is expected to form stable complexes with a variety of transition metals. The specific coordination geometry and the stoichiometry of the resulting complexes will depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions, and the presence of other coordinating or counter-ions.
Drawing parallels from the extensive research on pyridine- and indole-containing ligands, it is anticipated that this compound would react with transition metal salts (e.g., chlorides, nitrates, acetates) of elements such as copper(II), cobalt(II), nickel(II), zinc(II), and palladium(II) to yield coordination complexes. nih.govekb.eg For instance, Schiff bases derived from indole-3-carbaldehyde have been shown to form complexes with mercury(II) and zirconium(IV). ijpbs.comresearchgate.net The coordination in these complexes often involves the imine nitrogen and another donor atom. In the case of this compound, the pyridine nitrogen and the carbonyl oxygen are the most likely donor sites.
The formation of these metal complexes can be confirmed and characterized by various spectroscopic techniques, including infrared (IR) spectroscopy, where a shift in the C=O stretching frequency would indicate coordination of the carbonyl group, and nuclear magnetic resonance (NMR) spectroscopy, which would show changes in the chemical shifts of the protons on the pyridine and indole rings upon complexation. Single-crystal X-ray diffraction would provide definitive structural information, revealing the coordination geometry around the metal center and the precise bond lengths and angles.
Investigation of Intramolecular and Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Packing
While a crystal structure for this compound is not publicly available, the crystal structure of the closely related compound, 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde, provides valuable insights into the types of non-covalent interactions that are likely to be present. nih.gov These weak interactions play a crucial role in the stabilization of the crystal lattice.
Intramolecular Interactions: In the analogous compound, a weak intramolecular C—H···N interaction is observed. nih.gov A similar interaction could potentially exist in this compound between a hydrogen atom on the indole ring and the nitrogen atom of the pyridine ring, contributing to the planarity of the molecule.
Intermolecular Interactions: The crystal packing of molecules is governed by a network of intermolecular forces. Based on the analysis of the related structure, the following interactions are anticipated:
Hydrogen Bonding: Weak C—H···O hydrogen bonds are expected to be a significant feature in the crystal packing. nih.gov These interactions would likely involve the hydrogen atoms of the indole and pyridine rings acting as donors and the carbonyl oxygen atom of the carbaldehyde group acting as an acceptor. This type of hydrogen bonding can link molecules into chains or more complex three-dimensional networks.
The combination of these non-covalent interactions dictates the supramolecular architecture of this compound in the solid state, influencing its physical properties such as melting point and solubility.
In Vitro Biological Activity and Mechanistic Insights of 1 Pyridin 2 Yl 1h Indole 3 Carbaldehyde Derivatives
In Vitro Antimicrobial Research
Derivatives of the 1-(pyridin-2-yl)-1H-indole-3-carbaldehyde scaffold have been investigated for their potential to combat various microbial pathogens. The inherent antimicrobial properties of both indole (B1671886) and pyridine (B92270) moieties contribute to the activity of these hybrid molecules.
Research into pyridine-indole compounds has demonstrated notable antibacterial activity. For instance, certain derivatives synthesized through the condensation of nicotinohydrazide with substituted 1H-indole-3-carbaldehydes have shown efficacy against Mycobacterium tuberculosis H37Rv. nih.gov Specifically, compounds with a 5-methoxy or 5-bromo substitution on the indole ring displayed significant antitubercular activity. nih.gov
Furthermore, a class of bis(indolyl)pyridines, which are structurally related, has been synthesized and evaluated for broader antimicrobial activity. nih.gov Certain analogs within this series demonstrated good activity against Gram-positive bacteria such as Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and the fungal pathogen Candida albicans. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of key bacterial enzymes, such as thymidylate kinase, which is crucial for DNA synthesis. nih.gov
| Compound Type | Microorganism | Activity (MIC, µM) |
|---|---|---|
| 5-methoxy-1H-indole-3-carbaldehyde nicotinohydrazone | Mycobacterium tuberculosis H37Rv | 1.6989 |
| 5-bromo-1H-indole-3-carbaldehyde nicotinohydrazone | Mycobacterium tuberculosis H37Rv | 2.9139 |
| Bis(indolyl)pyridine derivative (77b) | S. aureus, E. coli, C. albicans | Good |
| 2,6-bis(1H-indol-3-yl)-4-(benzofuran) pyridine-5-carbonitrile (78a) | S. aureus, E. coli, C. albicans | Good |
In Vitro Anticancer Research and Mechanistic Pathway Elucidation
The quest for novel anticancer agents has led to the exploration of a wide array of heterocyclic compounds, with indole-pyridine derivatives showing considerable promise. The cytotoxic effects of these compounds have been evaluated against various human tumor cell lines, revealing potent and sometimes selective activity.
The anticancer activity of this compound derivatives is often attributed to their interaction with specific molecular targets that are critical for cancer cell proliferation and survival. One of the key mechanisms identified is the inhibition of tubulin polymerization. nih.gov Certain pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles, which are complex derivatives, have been found to be potent anticancer agents that cause an accumulation of cells in the G2/M phase of the cell cycle, a hallmark of microtubule-disrupting agents. nih.gov Molecular modeling studies suggest that these compounds can occupy the colchicine (B1669291) binding domain of β-tubulin, thereby disrupting microtubule dynamics. nih.gov
Another important target for this class of compounds is DNA. Some indolyl pyrimidine (B1678525) derivatives have been shown to bind firmly to CT-DNA, likely through an intercalative mode. nih.gov This interaction with DNA can interfere with replication and transcription, ultimately leading to cell death. nih.gov Photo-induced cleavage studies have also indicated that these compounds can act as UV-visible photonucleases, further highlighting their DNA-damaging capabilities. nih.gov
Enzyme inhibition is another crucial mechanism. As mentioned in the antimicrobial section, thymidylate kinase has been identified as a potential target. nih.gov In the context of cancer, inhibiting such enzymes can disrupt the synthesis of nucleotides, thereby halting cell proliferation.
The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the features that contribute to their anticancer potency.
For instance, in a series of pyridino[2,3-f]indole-4,9-diones, the nature of the substituent at the 1-position of the indole ring was found to be critical for cytotoxicity. A 1-benzyl substituent led to significantly higher cytotoxicity against the HCT 15 colon cancer cell line compared to the standard drug doxorubicin. nih.gov Similarly, a 1-(2-methoxyethyl) substituent resulted in excellent cytotoxicity against XF 498 CNS tumor cells and HCT 15 cells. nih.gov
In a different series of indolyl-pyridinyl-propenones, substitutions at the 2-position of the indole ring were found to dramatically influence the biological profile. Replacing a methyl group with a more lipophilic trifluoromethyl (CF3) group increased the growth inhibitory activity by nearly an order of magnitude. acs.org This modification shifted the cytotoxic mechanism from methuosis to microtubule disruption, accompanied by a significant increase in potency. acs.org
The position of the nitrogen atom in the pyridine ring and the nature of the linker between the indole and pyridine moieties also play a crucial role in determining the anticancer activity and the specific molecular targets. nih.gov
| Compound Series | Cell Line | Activity (ED50 or GI, µg/ml or µM) | Key Structural Feature |
|---|---|---|---|
| Pyridino[2,3-f]indole-4,9-dione (5) | XF 498 (CNS) | 0.006 µg/ml | 1-(2-methoxyethyl) substituent |
| Pyridino[2,3-f]indole-4,9-dione (5) | HCT 15 (Colon) | 0.073 µg/ml | 1-(2-methoxyethyl) substituent |
| Pyridino[2,3-f]indole-4,9-dione (7) | HCT 15 (Colon) | 0.065 µg/ml | 1-Benzyl substituent |
| Indolyl-pyridinyl-propenone (2j) | Cancer Cells | Increased GI activity | 2-CF3 substituent on indole |
Other Explored In Vitro Biological Modulations
While the primary focus of research on this compound derivatives has been on their antimicrobial and anticancer activities, the versatile nature of the indole and pyridine scaffolds suggests a broader range of biological modulations. Indole derivatives, in general, are known to interact with a variety of biological targets, including enzymes and receptors involved in different physiological processes. nih.gov
For example, various indole derivatives have been investigated for their potential as anti-inflammatory, antiviral, and neuroprotective agents. The specific substitution pattern on both the indole and pyridine rings can fine-tune the biological activity towards different targets. While detailed studies on other biological modulations of the specific this compound scaffold are less common in the available literature, the foundational chemistry suggests that derivatives could be designed to target other biological pathways. The general biological significance of indole and pyridine derivatives points towards a promising area for future in vitro research. nih.govnih.gov
Future Research Trajectories and Broader Academic Impact of 1 Pyridin 2 Yl 1h Indole 3 Carbaldehyde
Innovations in Synthetic Methodologies and Catalytic Applications
The synthesis of N-aryl indoles, including 1-(pyridin-2-yl)-1H-indole-3-carbaldehyde, has traditionally relied on transition-metal-catalyzed cross-coupling reactions. A known method for synthesizing this specific compound involves the use of a copper(I) oxide catalyst. researchgate.net Future research can build upon this foundation by exploring more efficient, sustainable, and versatile synthetic routes.
Future Synthetic Directions:
Expanded Catalyst Scope: While copper catalysis is effective, future studies should investigate other transition metals like palladium, nickel, and iron, which are known to catalyze N-arylation reactions. mdpi.com Exploring a variety of ligands and reaction conditions could lead to higher yields, lower catalyst loadings, and milder reaction conditions.
Photocatalysis and Electrosynthesis: Light- and electricity-driven synthetic methods are emerging as powerful green alternatives to traditional thermal methods. researchgate.net Research into the photocatalytic or electrochemical N-arylation of indole-3-carbaldehyde could provide access to this compound under ambient temperatures, reducing energy consumption and by-product formation.
Catalytic Vilsmeier-Haack Reactions: Recent advancements have demonstrated catalytic versions of the Vilsmeier-Haack reaction for the formylation of indoles. orgsyn.org A potential innovative route could involve first synthesizing 1-(pyridin-2-yl)-1H-indole and then applying a catalytic C-3 formylation, which may offer a more convergent and efficient pathway.
Beyond its synthesis, this compound and its derivatives could themselves serve as ligands in catalysis. The bidentate N,N-chelation potential of the pyridinyl-indole moiety makes it an attractive candidate for stabilizing transition metal centers in catalytic processes.
| Catalytic Approach | Potential Catalysts/Reagents | Anticipated Advantages |
|---|---|---|
| Palladium-Catalyzed N-Arylation | Pd(OAc)₂, Pd₂(dba)₃ with ligands like Xantphos, SPhos | High efficiency, broad substrate scope |
| Nickel-Catalyzed N-Arylation | Ni(COD)₂, NiCl₂(dppp) | Cost-effective alternative to palladium |
| Visible-Light Photocatalysis | Organic dyes (Eosin Y), Iridium or Ruthenium complexes | Mild conditions, sustainable energy source |
| Electrosynthesis | Transition-metal-free or mediated anodic coupling | Avoids stoichiometric chemical oxidants |
Advancements in Spectroscopic and Computational Characterization
A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. While experimental data for this specific molecule is sparse, future research can employ a combination of advanced spectroscopic techniques and computational modeling to create a detailed molecular profile.
Spectroscopic and Computational Goals:
Comprehensive NMR Studies: Advanced 2D NMR techniques (COSY, HSQC, HMBC) will be crucial for unambiguous assignment of all proton and carbon signals, providing insight into the electronic environment of each nucleus.
Vibrational Spectroscopy: FT-IR and Raman spectroscopy can identify characteristic vibrational modes, such as the C=O stretch of the aldehyde and the C-N stretching modes of the heterocyclic rings, which can be correlated with computational predictions. chemicalbook.com
Computational Modeling: Density Functional Theory (DFT) calculations can predict key properties, including optimized molecular geometry, vibrational frequencies, and NMR chemical shifts. nih.gov Time-dependent DFT (TD-DFT) can be used to simulate the UV-Visible absorption spectrum, elucidating the nature of its electronic transitions. researchgate.net Such computational studies have been successfully applied to indole (B1671886) and azaindole systems. nih.govresearchgate.net
| Spectroscopic Technique | Predicted Key Features | Reference/Basis |
|---|---|---|
| ¹H NMR (in DMSO-d₆) | Aldehyde proton (CHO) δ ~9.9-10.1 ppm; Indole H2 proton δ ~8.3-8.5 ppm; Aromatic protons δ ~7.2-8.6 ppm | Data for 1H-indole-3-carboxaldehyde and N-substituted derivatives orgsyn.orgderpharmachemica.com |
| ¹³C NMR (in DMSO-d₆) | Aldehyde carbon (C=O) δ ~185 ppm; Indole C3 δ ~118 ppm; Indole C2 δ ~138 ppm | Data for 1H-indole-3-carboxaldehyde orgsyn.org |
| FT-IR (neat) | C=O stretch ~1640-1660 cm⁻¹; C=N stretch (pyridine) ~1590 cm⁻¹ | Data for N-acylated indole-3-carboxaldehydes derpharmachemica.com |
Rational Design of Chemically and Biologically Active Scaffolds
The indole-pyridine framework is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. mdpi.com this compound is an ideal starting point for creating libraries of novel compounds with potential therapeutic applications. The aldehyde group is a versatile chemical handle that can be readily converted into a wide array of other functional groups.
Strategies for Derivative Design:
Schiff Base and Hydrazone Formation: Condensation of the aldehyde with various amines, hydrazines, or hydroxylamines can generate libraries of imines, hydrazones, and oximes. researchgate.net These derivatives have shown significant potential as antimicrobial, anticancer, and anti-inflammatory agents.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions can convert the aldehyde into α,β-unsaturated alkenes, which are precursors to chalcones and other Michael acceptors known for their cytotoxic and antioxidant activities. researchgate.net
Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol opens up further avenues for derivatization, such as ester and ether formation, respectively.
Future research should focus on creating focused libraries of these derivatives and screening them against various biological targets, including protein kinases, enzymes like urease or α-glucosidase, and microbial pathogens. mdpi.comtandfonline.com The combination of the indole and pyridine (B92270) moieties may lead to compounds with novel mechanisms of action or improved pharmacological profiles.
| Derivative Class | Reaction Type | Potential Biological Activity |
|---|---|---|
| Schiff Bases (Imines) | Condensation with primary amines | Antimicrobial, Anticancer researchgate.net |
| Hydrazones | Condensation with hydrazines | Anticonvulsant, Anti-inflammatory |
| Chalcones | Claisen-Schmidt condensation | Antitumor, Antioxidant researchgate.net |
| Carboxylic Acids/Esters | Oxidation followed by esterification | Anti-diabetic, Kinase inhibition tandfonline.com |
Expanding Understanding of Molecular Interactions and Reactivity
The unique electronic interplay between the electron-rich indole ring and the electron-deficient pyridine ring, connected through the indole nitrogen, dictates the molecule's reactivity and its ability to engage in non-covalent interactions.
Areas for Future Investigation:
Unusual Reactivity: Research has already shown that this compound can undergo an unexpected copper-mediated C2-arylation. researchgate.net This suggests that the N-pyridinyl group significantly alters the electron density of the indole core, making the C2 position susceptible to electrophilic attack. Future studies should explore the scope of this C-H functionalization and investigate other regioselective reactions on both the indole and pyridine rings.
Supramolecular Chemistry: While the N-H of the parent indole is a key hydrogen bond donor, the N-pyridinyl derivative relies on other interactions. nih.gov Future crystallographic studies will be vital to understand how C-H···O, C-H···N, and π-π stacking interactions govern the solid-state packing of this molecule and its derivatives. nih.gov
Host-Guest Chemistry: The conjugated π-system and the presence of heteroatoms make this scaffold a candidate for molecular recognition studies. Research could explore its ability to bind to metal ions or act as a sensor for specific anions or neutral molecules through non-covalent interactions. Computational docking and molecular dynamics simulations can be employed to predict and rationalize these binding events. researchgate.net
By systematically exploring these research trajectories, the scientific community can fully elucidate the fundamental properties of this compound and leverage its unique structure to drive innovation in catalysis, drug discovery, and materials science.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-(pyridin-2-yl)-1H-indole-3-carbaldehyde, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves two key steps: (1) N-alkylation of indole with a pyridin-2-yl group and (2) formylation at the 3-position of the indole ring. For N-alkylation, reactions often employ alkyl halides (e.g., 2-chloropyridine) in the presence of a strong base like NaH in anhydrous DMF at 60–80°C. The Vilsmeier-Haack reaction is widely used for formylation, utilizing POCl₃ and DMF under reflux. Yield optimization requires strict anhydrous conditions, controlled temperature, and inert atmosphere. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. How can NMR spectroscopy and X-ray crystallography confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : The aldehyde proton (CHO) appears as a singlet near δ 10.0–10.2 ppm in H NMR. The indole ring protons (positions 4–7) show multiplets between δ 7.2–8.5 ppm, while pyridin-2-yl protons resonate as distinct signals (e.g., H-6 of pyridine at δ 8.6–8.8 ppm). C NMR confirms the aldehyde carbon at δ 190–195 ppm.
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C3–CHO bond ~1.21 Å) and dihedral angles between indole and pyridine rings. SHELXL refinement (via Olex2 or similar software) handles disorder or twinning by adjusting occupancy factors and thermal parameters .
Table 1 : Expected H NMR Chemical Shifts for Key Protons
| Proton Group | Chemical Shift (δ, ppm) | Reference Compound (Evidence) |
|---|---|---|
| Aldehyde (CHO) | 10.0–10.2 | N-(1-Ethyl-2-formyl-1H-indol-3-yl)benzamide |
| Pyridin-2-yl H-6 | 8.6–8.8 | 2-(Pyridin-3-yl)-1,3-thiazole-4-carbaldehyde |
| Indole H-2 | 7.4–7.6 | 1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde |
Q. What analytical techniques are essential for purity assessment of this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) confirms molecular ion [M+H]⁺ (calculated for C₁₄H₁₀N₂O: 230.0844).
- Melting Point : Sharp mp range (e.g., 113–115°C for analogous compounds) indicates homogeneity .
Advanced Research Questions
Q. What challenges arise in achieving regioselective substitution at the indole nitrogen, and how can reaction conditions be optimized?
- Methodological Answer : Competing alkylation at indole positions (N1 vs. C3) is a key challenge. Strategies include:
- Protecting Groups : Temporary protection of the aldehyde with acetals during N-alkylation .
- Catalysis : Pd-catalyzed cross-coupling for direct pyridin-2-yl introduction minimizes byproducts.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the indole nitrogen .
Q. How do crystallographic data from SHELX refinements resolve ambiguities in molecular conformation?
- Methodological Answer : SHELXL refines structures using least-squares minimization against Fo² data. Key steps:
- Twinning : Use TWIN/BASF commands to model twin domains (e.g., in monoclinic systems).
- Disorder : Split atoms into multiple sites (e.g., solvent molecules) with refined occupancy ratios.
- Validation : R-factor convergence (<5%), and CheckCIF/PLATON analyses ensure geometric accuracy .
Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level predicts NMR shifts. Discrepancies >0.5 ppm may indicate solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism.
- Solvent Correction : Apply the IEF-PCM model to simulate solvent environments in Gaussian or ORCA software.
- Experimental Validation : Variable-temperature NMR or COSY/NOESY clarifies dynamic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
